Solvent Yellow 72

Description

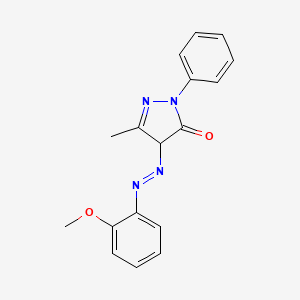

Structure

2D Structure

3D Structure

Properties

CAS No. |

4645-07-2 |

|---|---|

Molecular Formula |

C17H16N4O2 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C17H16N4O2/c1-12-16(19-18-14-10-6-7-11-15(14)23-2)17(22)21(20-12)13-8-4-3-5-9-13/h3-11,20H,1-2H3 |

InChI Key |

DXOYLNFZQAGRCF-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3OC |

Other CAS No. |

4645-07-2 61813-98-7 |

physical_description |

DryPowde |

Pictograms |

Irritant; Environmental Hazard |

solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Solvent Yellow 72

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72, a monoazo dye, is a synthetic organic colorant recognized for its vibrant yellow hue and solubility in nonpolar solvents. Chemically identified as 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, it is utilized across various industrial applications, including the coloration of plastics, waxes, oils, and printing inks. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis, and analytical methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is characterized by a central pyrazolone (B3327878) ring coupled with a methoxy-substituted phenylazo group. This structure is responsible for its characteristic color and solubility profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one |

| CAS Number | 61813-98-7[1] |

| C.I. Name | This compound[1] |

| C.I. Number | 127450[1] |

| Molecular Formula | C₁₇H₁₆N₄O₂[1] |

| Molecular Weight | 308.33 g/mol [1] |

| Chemical Class | Monoazo Dye[1] |

digraph "this compound Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0.866,1!"]; C1 [label="C", pos="0.866,0!"]; C2 [label="C", pos="0,-0.5!"]; C3 [label="N", pos="-0.866,0!"]; C4 [label="C", pos="-0.866,1!"]; C5 [label="O", pos="1.732,-0.5!"]; C6 [label="C", pos="-1.732,1.5!"]; C7 [label="H3", pos="-2.598,1!"]; N3 [label="N", pos="-1.732,-0.5!"]; N4 [label="N", pos="-2.598,0!"]; C8 [label="C", pos="-3.464,-0.5!"]; C9 [label="C", pos="-3.464,-1.5!"]; C10 [label="C", pos="-4.33,-2!"]; C11 [label="C", pos="-5.196,-1.5!"]; C12 [label="C", pos="-5.196,-0.5!"]; C13 [label="C", pos="-4.33,0!"]; O1 [label="O", pos="-4.33,1!"]; C14 [label="C", pos="-5.196,1.5!"]; H1[label="H3", pos="-6.062,1!"]; C15 [label="N", pos="0,-1.5!"]; C16 [label="C", pos="0.866,-2!"]; C17 [label="C", pos="0.866,-3!"]; C18 [label="C", pos="0,-3.5!"]; C19 [label="C", pos="-0.866,-3!"]; C20 [label="C", pos="-0.866,-2!"];

// Bonds N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C1 -- C5 [style=double]; C4 -- C6; C6 -- C7; C3 -- N3; N3 -- N4 [style=double]; N4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C13 -- O1; O1 -- C14; C14 -- H1; C2 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15;

// Aromatic rings C8 -- C13 [style=dotted]; C15 -- C20 [style=dotted]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a bright yellow powder with good heat stability and lightfastness. A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Appearance | Bright yellow powder | |

| Melting Point | 160-166 °C | Multiple sources |

| >180 °C | [2] | |

| Heat Resistance | Up to 200 °C | |

| Light Fastness | 5-6 (on a scale of 1-8) | |

| Solubility in Water | Insoluble (<0.2 µg/mL at pH 7.4) | |

| Solubility in Organic Solvents | Soluble |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[1]

Step 1: Diazotization of o-Anisidine

A detailed experimental protocol for the diazotization of an aromatic amine, which is the first step in the synthesis of this compound, is as follows:

-

A primary aromatic amine (in this case, o-anisidine) is dissolved in an acidic solution, typically hydrochloric acid and water.

-

The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

-

A solution of sodium nitrite (B80452) in water is then added dropwise to the cooled amine solution with constant stirring.

-

The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. A slight excess is maintained to ensure complete diazotization.

-

The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The second step involves the electrophilic substitution of the diazonium salt onto the coupling component:

-

The coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, is dissolved in a suitable solvent, often in a weakly alkaline solution to facilitate the reaction.

-

The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling agent with vigorous stirring, while maintaining a low temperature.

-

The reaction mixture is stirred for a period to ensure complete coupling, during which the azo dye precipitates out of the solution.

-

The precipitated this compound is then collected by filtration.

-

The crude product is washed with water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable organic solvent to yield the final product.

Caption: Synthesis pathway of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Table 3: General HPLC Parameters for Azo Dye Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the dye |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Working standards of varying concentrations are prepared by serial dilution of the stock solution with the mobile phase.

-

Samples containing this compound are extracted with a suitable solvent, filtered through a 0.45 µm syringe filter, and diluted as necessary before injection into the HPLC system.

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While complete, assigned spectra are not widely published, the expected spectral features are outlined below based on its chemical structure.

UV-Visible Spectroscopy: Azo dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum due to π → π* transitions within the conjugated azo system. The λmax for this compound in a given solvent would be a key parameter for its quantification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N=N stretch (azo group) | ~1400-1450 |

| C=O stretch (pyrazolone ring) | ~1650-1700 |

| C=N stretch (pyrazolone ring) | ~1590-1620 |

| C-O-C stretch (ether) | ~1250 (asymmetric), ~1050 (symmetric) |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-3000 |

| Aromatic C=C stretch | ~1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. The expected chemical shifts would be influenced by the aromatic rings and the various functional groups.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structure of this compound. The information presented, including its identification, physicochemical properties, synthesis, and analytical methodologies, serves as a valuable resource for researchers and scientists. The provided tables and diagrams facilitate a clear understanding of this important industrial dye. Further research to establish a validated, publicly available HPLC method and to publish fully assigned spectral data would be beneficial for the scientific community.

References

Solvent Yellow 72: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, identified by the Colour Index number 127450, is a monoazo dye recognized for its vibrant yellow hue and solubility in organic solvents.[1] This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis protocol, and common industrial applications. The information is intended for professionals in research and development who require detailed technical data on this compound.

Chemical Identity and Properties

This compound is a versatile dye with a well-defined chemical structure. Its primary identification and key physicochemical properties are summarized in the table below, offering a clear overview of its characteristics.

| Property | Value | Reference |

| Molecular Formula | C17H16N4O2 | [1][2][3][4][5] |

| Molecular Weight | 308.33 g/mol | [1][2][3][5] |

| CAS Registry Number | 61813-98-7 | [1][2] |

| Colour Index | C.I. 127450 | [1][3] |

| Chemical Class | Monoazo | [1][2] |

| Appearance | Bright yellow powder | [1][3] |

| Heat Resistance | Up to 200°C | [1][6] |

| Light Fastness | 5-6 | [1][6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |

Synthesis of this compound

The synthesis of this compound is a standard two-step process common for azo dyes, involving diazotization followed by a coupling reaction.[1][2]

Experimental Protocol

Step 1: Diazotization of o-Anisidine

-

o-Anisidine is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5°C).

-

A solution of sodium nitrite, also cooled, is added dropwise to the o-Anisidine solution.

-

The reaction is stirred continuously, maintaining the low temperature to ensure the stability of the resulting diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an alkaline solution.

-

The freshly prepared diazonium salt solution from Step 1 is then slowly added to the pyrazolone (B3327878) solution.

-

The coupling reaction occurs, leading to the formation of this compound as a precipitate.

-

The product is then filtered, washed with water to remove any unreacted starting materials and salts, and dried.

Synthesis Workflow Diagram

The following diagram illustrates the chemical workflow for the synthesis of this compound.

Applications

Due to its solubility in non-polar media and robust performance characteristics, this compound finds extensive use in various industrial applications.[1] Its primary function is as a colorant for a wide range of materials, including:

-

Plastics and Polymers: It is used to impart a vibrant yellow color to various plastics and resins.[1][6]

-

Fibers and Textiles: The dye is also employed in the coloration of synthetic fibers.[1][6]

-

Waxes, Oils, and Lubricants: Its oil-soluble nature makes it an ideal colorant for waxes, lubricants, and fuels.[1][6]

-

Paints and Inks: this compound is a common component in the formulation of paints and printing inks.[1][6]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is intended for research and development purposes by qualified professionals.[1] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. sdinternational.com [sdinternational.com]

- 4. chembk.com [chembk.com]

- 5. Solvent yellow 72 - SOLVENT YELLOW - L COLOR [l-color.com]

- 6. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]

An In-depth Technical Guide to Solvent Yellow 72 (CAS No. 61813-98-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, identified by CAS number 61813-98-7, is a monoazo dye of the pyrazolone (B3327878) class.[1][2] It presents as a bright yellow powder and is characterized by its solubility in organic solvents and insolubility in water.[1][3] This property makes it a versatile colorant in a wide range of industrial applications, including the coloring of plastics, polymers, synthetic fibers, rubbers, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][4][5][6] From a research perspective, this compound serves as a significant subject for studies on monoazo dyes, particularly concerning their synthesis, analytical characterization, and metabolic pathways.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, analytical methodologies for its characterization, and an exploration of its metabolic fate and toxicological profile.

Chemical and Physical Properties

This compound is a well-characterized organic dye. Its fundamental properties are summarized in the tables below, compiled from various sources.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 61813-98-7 | [2] |

| C.I. Number | 127450 | [1][2] |

| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][2][7] |

| Molecular Weight | 308.33 g/mol | [1][2] |

| IUPAC Name | 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | [1] |

| Synonyms | S.Y72, OilyellowOAP, C.I. This compound, Transparent Yellow 2GH, Oil Yellow G, Yellow 2GH | [2][3][7] |

| Chemical Class | Monoazo dye | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Bright yellow powder | [1][4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][3][8] |

| Heat Resistance | 200 °C | [1][4][6] |

| Light Fastness | 5-6 | [1][4][6] |

| Acid Resistance | 4 | [4][6] |

| Alkali Resistance | 5 | [4][6] |

| Density | 1.24 g/cm³ | [4][6] |

| Water Soluble Content | ≤ 1.0% | [4][6] |

| Volatile Matter at 105°C | ≤ 1.0% | [4] |

Synthesis of this compound

The synthesis of this compound is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.[1][2] The process involves two main stages: the diazotization of an aromatic amine, o-anisidine (B45086), followed by its coupling with a pyrazolone derivative, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

-

o-Anisidine

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium acetate (B1210297)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

Part 1: Diazotization of o-Anisidine

-

In a beaker, dissolve a specific molar equivalent of o-anisidine in a solution of hydrochloric acid and water, cooled to 0-5°C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the o-anisidine solution while maintaining the temperature between 0-5°C and stirring continuously.

-

Continue stirring for an additional 30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Part 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide (B78521) or ethanol.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the solution of the coupling agent with vigorous stirring.

-

Maintain the temperature below 5°C and adjust the pH of the reaction mixture to slightly acidic (pH 5-6) by adding a solution of sodium acetate to facilitate the coupling reaction.

-

A yellow precipitate of this compound will form.

-

Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.

Part 3: Isolation and Purification

-

Filter the precipitated this compound using vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts and other water-soluble impurities.

-

Recrystallize the crude product from a suitable organic solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product in a vacuum oven at a moderate temperature.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Methods

The identification and quantification of this compound in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[4]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column.

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for MS compatibility).

-

This compound standard.

-

Sample containing this compound.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase could be acetonitrile:water (e.g., 80:20 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of the standard solution (typically the wavelength of maximum absorbance).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Diagram of Analytical Workflow

Caption: Analytical workflow for this compound.

Metabolism and Toxicology

The metabolic fate of azo dyes is of significant interest to researchers and toxicologists. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-).[1] This biotransformation can be carried out by intestinal microorganisms and hepatic enzymes.[9]

The reductive cleavage of this compound is expected to yield two aromatic amines: o-anisidine and an aminopyrazolone (B8391566) derivative. The toxicological profile of the parent dye and its metabolites is a critical consideration. o-Anisidine, a known precursor in the synthesis of this compound, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Acute exposure to o-anisidine can cause skin irritation, while chronic exposure has been associated with effects on the blood.[1] The toxicological properties of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have not been as thoroughly investigated.

Diagram of Metabolic Pathway

Caption: Metabolic pathway of this compound.

Safety and Handling

Given the potential hazards associated with the precursor o-anisidine and the general nature of azo dyes, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation of dust.

-

Handling: Avoid creating dust. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially important monoazo dye with a well-defined chemical structure and properties. Its synthesis via diazotization and azo coupling is a standard and scalable process. Analytical methods, particularly HPLC, are well-suited for its identification and quantification. The metabolic pathway of this compound, involving the reductive cleavage of the azo bond, leads to the formation of aromatic amines, one of which, o-anisidine, has known toxicological concerns. Therefore, a thorough understanding of its chemical, analytical, and toxicological profile is essential for its safe handling and for the assessment of its environmental and health impacts. This technical guide provides a foundational resource for professionals working with or conducting research on this compound.

References

- 1. epa.gov [epa.gov]

- 2. nj.gov [nj.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound|Research Chemical [benchchem.com]

- 5. o-Anisidine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]

- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Solvent Yellow 72

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye, is recognized for its vibrant yellow hue and applications in coloring various materials, including plastics, polymers, and inks. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and characterization methods. The synthesis involves a two-step process: the diazotization of o-anisidine (B45086) and the subsequent azo coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While specific quantitative data for this exact dye is limited in published literature, this guide consolidates typical procedures and expected outcomes based on the synthesis of analogous pyrazolone azo dyes.

Introduction

This compound, with the Colour Index name C.I. 127450 and CAS number 61813-98-7, is a significant member of the azo dye family.[1][2] Its molecular structure, featuring a pyrazolone ring coupled to an o-anisidine derivative through an azo linkage (-N=N-), is responsible for its characteristic color and properties. The synthesis of such dyes is of great interest due to their wide range of applications and the versatility of the synthetic route, which allows for the generation of a diverse palette of colors through the selection of different aromatic amines and coupling components. This guide will focus on the core synthesis pathway of this compound, providing a detailed, practical framework for its laboratory-scale preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-stage reaction process:

-

Diazotization of o-Anisidine: o-Anisidine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is highly temperature-sensitive and is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt of o-anisidine is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction occurs at the active methylene (B1212753) group of the pyrazolone ring, leading to the formation of the azo dye, this compound. The coupling reaction is typically performed in a neutral to slightly alkaline medium to facilitate the reaction.

Experimental Protocols

The following protocols are representative of the synthesis of pyrazolone azo dyes and can be adapted for the preparation of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| o-Anisidine | C₇H₉NO | 123.15 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₁₀N₂O | 174.19 |

| Sodium Acetate (B1210297) | CH₃COONa | 82.03 |

| Ethanol (B145695) | C₂H₅OH | 46.07 |

| Distilled Water | H₂O | 18.02 |

Step 1: Diazotization of o-Anisidine

-

In a 250 mL beaker, dissolve a specific molar equivalent of o-anisidine in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water.

-

Add the sodium nitrite solution dropwise to the cooled o-anisidine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of o-anisidine.

Step 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide (B78521) or in a solvent like ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture between 5 and 7 by the portion-wise addition of a saturated sodium acetate solution.

-

Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to gradually rise to room temperature.

-

The precipitated solid, this compound, is then collected by filtration.

Purification

-

Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified this compound.

-

Dry the purified product in a vacuum oven at a moderate temperature.

Quantitative Data

| Property | Value |

| Molecular Formula | C₁₇H₁₆N₄O₂ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Bright Yellow Powder |

| Heat Resistance | 200 °C |

| Light Fastness | 5-6 |

| Water Solubility | 1% max |

| Tinting Strength | 95% - 105% |

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

-

UV-Visible Spectroscopy: In a suitable solvent like ethanol, this compound is expected to exhibit a strong absorption band in the visible region, which is characteristic of the extended π-conjugation of the azo dye. The λmax is typically observed in the range of 400-450 nm for similar pyrazolone yellow dyes.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Expected peaks would include N=N stretching of the azo group, C=O stretching of the pyrazolone ring, C-H stretching and bending from the aromatic and methyl groups, and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the phenyl and anisidine rings, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts of these protons would provide valuable information about the electronic environment of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone ring and the carbons of the aromatic rings.

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via diazotization and azo coupling.

Experimental Workflow

References

An In-depth Technical Guide to the Solubility of Solvent Yellow 72 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 72 (C.I. 127450; CAS 61813-98-7), a monoazo dye utilized in various industrial applications. Understanding the solubility of this compound in different organic solvents is critical for its effective use in formulations, manufacturing processes, and research applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a bright yellow powder that is known to be soluble in organic solvents and insoluble in water.[1] It is used in the coloring of plastics, polymers, fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 20°C.

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 93 |

| Methylbenzene (Toluene) | 30 |

| Butyl acetate | 18 |

| Acetone | 8.9 |

| Ethanol | 2.5 |

Data sourced from pigment-dye.com[4]

Additionally, qualitative solubility information indicates that this compound is slightly soluble in linseed oil, mineral oil, oleic acid, paraffin (B1166041) wax, stearic acid, and turpentine, and soluble in chloroform (B151607) and benzene.[5] It is also reported to be insoluble in water.[1][5]

Experimental Protocol for Solubility Determination: Flask Method

The following is a detailed protocol for determining the solubility of this compound in organic solvents, based on the widely accepted flask method. This method is suitable for generating precise and reproducible solubility data.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Constant temperature bath or incubator with shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis Spectrophotometer

-

Cuvettes

2. Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath (e.g., 20°C ± 0.5°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the flask to stand in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (0.45 µm) into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax used for the calibration curve.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

-

-

Replication:

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the flask method.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Solvent Yellow 72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Solvent Yellow 72 (C.I. 127450), a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂ and a molecular weight of 308.33 g/mol .[1][2] This document is intended to serve as a core resource for researchers and professionals involved in the analysis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by an absorption maximum (λmax) in the visible region, which is typical for azo dyes and is responsible for its yellow color.[1] The exact position of the λmax can be influenced by the solvent used.

| Parameter | Value | Solvent |

| λmax | ~400-500 nm (expected) | Ethanol (B145695) |

Note: The specific experimental λmax value in ethanol was not found in the available search results. The provided range is based on the typical absorption of azo dyes.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is based on a KBr pellet sample.

| Wavenumber (cm⁻¹) | Assignment |

| ~1450–1600 | N=N stretching (azo group) |

| Data not available | C-H stretching (aromatic) |

| Data not available | C-H stretching (aliphatic -CH₃) |

| Data not available | C=O stretching (pyrazolone ring) |

| Data not available | C-N stretching |

| Data not available | C-O stretching (methoxy group) |

Note: A detailed experimental IR peak list was not available in the search results. The N=N stretching frequency is a characteristic feature of azo compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The following are predicted chemical shifts in CDCl₃.

¹H NMR (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | s | 3H | -CH₃ (methyl on pyrazolone (B3327878) ring) |

| Data not available | s | 3H | -OCH₃ (methoxy group) |

| Data not available | m | 4H | Aromatic protons (methoxyphenyl ring) |

| Data not available | m | 5H | Aromatic protons (phenyl ring on pyrazolone) |

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| Data not available | -CH₃ (methyl on pyrazolone ring) |

| Data not available | -OCH₃ (methoxy group) |

| Data not available | Aromatic carbons |

| Data not available | C=O (pyrazolone ring) |

| Data not available | Quaternary carbons in pyrazolone ring |

Note: Experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound were not found in the search results. The assignments are based on the known structure of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data below is based on Electron Ionization (EI) mass spectrometry.

| m/z | Ion Identity |

| 308.13 | [M]⁺ (Molecular Ion) |

| Data not available | Fragment ions |

Note: While the molecular ion peak corresponding to the molecular weight of this compound is expected at m/z 308, a detailed experimental mass spectrum with a list of fragment ions was not available in the search results. Predicted m/z values for various adducts can be found in public databases.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound

-

Ethanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in ethanol.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 300 to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound (powder)

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to the die to form a transparent or semi-transparent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Acquisition: Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Relationship of Spectroscopic Data in Structural Elucidation

This diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 3. PubChemLite - 2,4-dihydro-4-[(2-methoxyphenyl)azo]-5-methyl-2-phenyl-3h-pyrazol-3-one (C17H16N4O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Photophysical Properties of Monoazo Dyes: A Focus on Solvent Yellow 72

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoazo dyes, characterized by the presence of a single azo group (-N=N-), represent a significant class of organic colorants with widespread applications in various industries, including textiles, plastics, and printing inks.[1] Their vibrant colors and robust performance characteristics stem from their unique electronic structure and the resulting photophysical properties.[2] Solvent Yellow 72 (C.I. 127450), a representative monoazo dye, is valued for its bright yellow hue and solubility in organic solvents and non-polar media.[1][3] This technical guide provides a comprehensive overview of the core photophysical properties of monoazo dyes, with a specific focus on this compound, detailing the experimental methodologies used for their characterization and the underlying photophysical principles.

Core Photophysical Properties

The interaction of monoazo dyes with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay. A fundamental understanding of these processes is crucial for optimizing their performance in various applications.

Tautomerism in Pyrazolone (B3327878) Azo Dyes

It is important to note that pyrazolone azo dyes, such as this compound, can exist in different tautomeric forms, primarily the azo-enol and the hydrazo-keto forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic studies on related pyrazolone azo dyes have shown that the hydrazo-keto form is often predominant in solution. This tautomerism plays a significant role in the observed photophysical properties.

Solvatochromism

Azo dyes often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[3] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. While specific data for this compound is limited in the available literature, a study on a structurally similar sterically crowded triangular azo dye demonstrated significant solvatochromic effects, with absorption maxima shifting to shorter wavelengths (a blue shift) as solvent polarity increased.[3]

Quantitative Photophysical Data

A comprehensive search of scientific literature did not yield a complete set of experimentally determined photophysical parameters specifically for this compound. However, to provide a representative example of the data typically collected for such dyes, the following table summarizes the solvent-dependent spectroscopic features of a related sterically crowded triangular azo dye.

| Solvent | Polarity | Absorption Maxima (λmax, nm) | Solution Color |

| N,N-Dimethylformamide (DMF) | High | ~442 | Yellow |

| Tetrahydrofuran (THF) | Intermediate | ~381, ~504 | - |

| Toluene | Low | ~384, ~515 | Pink-Red |

| Data based on a sterically crowded triangular azo dye similar in structure to this compound.[3] |

Experimental Protocols

The characterization of the photophysical properties of monoazo dyes involves a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of the dye in a specific solvent.

Methodology:

-

Sample Preparation: Prepare a stock solution of the dye (e.g., this compound) of a known concentration in the desired spectroscopic-grade solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[4]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the reference beam path of the spectrophotometer to record a baseline spectrum.[5]

-

Sample Measurement: Rinse the sample cuvette with a small amount of the dye solution before filling it. Place the cuvette in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[6]

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (Φf) of the dye.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[7]

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is required.

-

Measurement:

-

Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually the λmax).

-

Set the excitation wavelength on the spectrofluorometer and record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[8]

-

Measurement:

-

Prepare solutions of both the sample and the standard in the same solvent. The absorbances of both solutions at the excitation wavelength must be identical and low (< 0.1).[7]

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (ηx² / ηst²) where:

-

Φst is the quantum yield of the standard.

-

Ix and Ist are the integrated fluorescence intensities (areas under the emission curves) of the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

-

Visualization of Photophysical Processes and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Jablonski Diagram illustrating electronic transitions in a monoazo dye.

Caption: Experimental workflow for characterizing photophysical properties.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of monoazo dyes, with a particular focus on this compound. While specific quantitative data for this compound remains to be fully documented in publicly accessible literature, the provided experimental protocols and theoretical framework offer a solid foundation for researchers and professionals in the field. The elucidation of the photophysical behavior of these dyes is paramount for their effective utilization and the development of new materials with tailored optical properties. Further research into the specific photophysical parameters of this compound would be a valuable contribution to the field of dye chemistry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 6. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. ijfmr.com [ijfmr.com]

A Technical Guide to Research-Grade Solvent Yellow 72: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Solvent Yellow 72, a monoazo dye with significant applications in various industrial and research fields. This document details its chemical properties, commercial suppliers, synthesis pathway, and a comprehensive experimental protocol for its use in in-vitro metabolic studies.

Introduction to this compound

This compound (C.I. 127450) is an organic solvent dye known for its bright yellow hue and solubility in non-polar media.[1] Chemically identified as 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, it is utilized in coloring a wide range of materials including thermoplastics, polymers, fibers, waxes, oils, and printing inks.[1] From a research perspective, this compound serves as a representative monoazo dye for investigating metabolic pathways, particularly the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines.[1]

Commercial Suppliers of Research-Grade this compound

Obtaining high-purity, research-grade this compound is crucial for reliable and reproducible experimental results. While many suppliers offer industrial grades, researchers should source from vendors who can provide detailed analytical data, such as a Certificate of Analysis (CoA) with purity assessment (e.g., by HPLC or NMR) and lot-specific information. Below is a table of potential commercial suppliers. Researchers are advised to contact these suppliers directly to inquire about their research-grade offerings and to request a CoA.

| Supplier/Manufacturer | Commercial/Product Name(s) | Contact Information/Region | Notes |

| BenchChem | This compound | --INVALID-LINK-- | States the product is for research and development use.[1] |

| Colorants Chem Pvt Ltd | This compound Dyes | Mumbai, India | Manufacturer and exporter.[2] |

| Hangzhou Epsilon Chemical Co., Ltd. | Transparent Yellow 2GH | Hangzhou, China | Provides a Technical Data Sheet (TDS).[3] |

| World Dye Variety (Listing) | Various (e.g., Amaplast Yellow 2GH, Dayglo this compound) | Global | A directory of various suppliers.[4] |

| ASES Chemical Works | Colour this compound OS/SS | Jodhpur, India | Offers various quantities.[5] |

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various supplier technical data sheets. These values are typical for industrial grades and should be confirmed for research-grade products.

| Property | Value / Specification | Significance in Research & Applications |

| CAS Number | 61813-98-7 / 4645-07-2[1] | Unique chemical identifier. |

| Molecular Formula | C₁₇H₁₆N₄O₂[4] | Defines the elemental composition. |

| Molecular Weight | 308.33 g/mol [1][4] | Important for molar concentration calculations. |

| Appearance | Bright Yellow Powder[1][2] | Basic physical characteristic. |

| Heat Resistance | ~200 °C[1][2] | Relevant for applications involving high temperatures. |

| Light Fastness | 5-6 (on a scale of 1-8)[1][2] | Indicates stability to light exposure. |

| Solubility | Insoluble in water; Soluble in organic solvents[1] | Key for selecting appropriate solvents for experiments. |

| Acid Resistance | 4 (on a scale of 1-5) | Indicates stability in acidic conditions. |

| Alkali Resistance | 5 (on a scale of 1-5) | Indicates stability in alkaline conditions. |

Synthesis of this compound

The synthesis of this compound is a well-established process involving a diazotization-coupling reaction.[1] The primary steps are:

-

Diazotization of o-Anisidine: o-Anisidine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final this compound molecule.[1]

Experimental Protocol: In-Vitro Metabolism of this compound

This protocol outlines a general procedure for studying the in-vitro metabolism of this compound, specifically focusing on its reductive cleavage by hepatic enzymes. This method is adapted from established protocols for azo dye metabolism studies.

Objective

To determine the metabolic fate of this compound when incubated with human liver microsomes under anaerobic conditions and to identify the resulting aromatic amine metabolites using HPLC-MS/MS.

Materials

-

Test Compound: Research-grade this compound

-

Enzyme Source: Pooled Human Liver Microsomes (HLM)

-

Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.4

-

Cofactor System: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Reaction Termination Solution: Ice-cold acetonitrile (B52724)

-

Equipment:

-

Anaerobic chamber or nitrogen gas supply

-

Incubator/shaker set at 37°C

-

Microcentrifuge

-

HPLC system with a reversed-phase C18 column

-

Tandem mass spectrometer (MS/MS)

-

Procedure

-

Preparation of Reagents:

-

Thaw the Human Liver Microsomes on ice.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is less than 1%.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

Pre-warm the potassium phosphate buffer to 37°C.

-

-

Anaerobic Incubation Setup:

-

Perform the following steps in an anaerobic chamber or by purging with nitrogen gas.

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)

-

This compound solution (at the desired final concentration)

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the NADPH regenerating system solution.

-

If not in an anaerobic chamber, flush the headspace of the tube with nitrogen gas and cap it tightly.

-

Incubate at 37°C with gentle agitation for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex vigorously to precipitate the proteins.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube for analysis.

-

If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Controls:

-

No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

-

Heat-inactivated microsomes: Use microsomes that have been heated (e.g., 95°C for 5 minutes) to inactivate the enzymes.

-

Zero-time point: Terminate the reaction immediately after the addition of the NADPH regenerating system.

-

HPLC-MS/MS Analysis

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

-

Detection: Use the mass spectrometer to monitor for the parent this compound and its expected aromatic amine metabolites.

References

Navigating the Safe Handling of Solvent Yellow 72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Solvent Yellow 72 (C.I. 127450), a monoazo organic solvent dye. Utilized in a variety of industrial applications, from coloring plastics and polymers to waxes and printing inks, a comprehensive understanding of its properties and potential hazards is paramount for ensuring laboratory and workplace safety.[1][2] This document outlines the chemical and physical properties, safety protocols, and emergency procedures related to this compound.

Chemical and Physical Properties

This compound is a bright yellow powder.[2][3] It is characterized by its insolubility in water and solubility in organic solvents.[1][4] Several CAS numbers are associated with this compound, including 61813-98-7, 4645-07-2, and 2481-94-9, which may refer to the same substance or closely related isomers.[1][2][3][5][6][7] The primary CAS number appears to be 61813-98-7.[6][7]

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₄O₂ | [4][6] |

| Molecular Weight | 308.33 g/mol | [1][6] |

| Appearance | Bright yellow powder | [2][3] |

| Density | 1.24 g/cm³ | [2] |

| Water Solubility | ≤ 1.0% | [2] |

| Solubility in Benzene | < 2% | [8] |

| Volatile Matter at 105°C | ≤ 1.0% | [2] |

| Residue on 80 mesh | ≤ 5.0% | [2] |

Table 2: Performance and Fastness Properties

| Property | Value/Rating | Source |

| Heat Resistance | 200 °C | [1][2][3][5] |

| Light Fastness | 5-6 (on a scale of 1-8) | [1][2][3][5] |

| Acid Resistance | 4 (on a scale of 1-5) | [2][5] |

| Alkali Resistance | 5 (on a scale of 1-5) | [2][5] |

| Tinting Strength | 95-105% | [2][3] |

Hazard Identification and Toxicology

While generally considered relatively safe, this compound requires careful handling to avoid direct inhalation, ingestion, or skin contact.[4] GHS hazard classifications for a substance identified as this compound (CAS 4645-07-2) suggest potential hazards.[9]

Table 3: GHS Hazard Statements (for CAS 4645-07-2)

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H400 | Very toxic to aquatic life |

Source: PubChem CID 78248[9]

Experimental Protocols

Heat Resistance Testing

The heat resistance of a pigment is a critical factor in its application, particularly in plastics and coatings that undergo high-temperature processing. A general methodology for this evaluation is outlined in standards such as EN 12877-2 .

Methodology Outline:

-

Sample Preparation: The pigment is incorporated into a specific polymer or medium at a defined concentration.

-

Exposure: The colored material is then subjected to a series of increasing temperatures in a controlled oven or on a heating gradient plate for a specified duration.

-

Evaluation: The change in color of the exposed samples is compared against an unexposed control. The heat resistance is typically defined as the maximum temperature at which no significant color change occurs.

Light Fastness Testing

Light fastness measures the resistance of a material to color change upon exposure to light. Standardized methods like ISO 105-B01 , ISO 105-B02 , and ASTM D4303 provide frameworks for this assessment.[10][11][12]

Methodology Outline:

-

Sample Preparation: The dye is applied to a substrate (e.g., fabric, plastic plaque) according to a standardized procedure.

-

Exposure: The prepared samples are exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectrum of natural sunlight.[12][13] A portion of the sample is shielded from the light to serve as a reference.

-

Blue Wool Scale Comparison: Alongside the test samples, a set of standardized blue wool references with known light fastness (rated 1 to 8) are also exposed.[10][11]

-

Assessment: The light fastness of the test sample is determined by comparing the degree of its fading to that of the blue wool references.[11] The rating corresponds to the blue wool standard that shows a similar amount of color change.

Safety and Handling Precautions

When working with this compound, adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Caption: Recommended PPE for handling this compound.

Handling and Storage

-

Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.

-

Electrostatic Discharge: Take precautionary measures against static discharges.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

The following workflow outlines the general procedure for responding to a spill of this compound.

Caption: Logical workflow for responding to a chemical spill.

This guide is intended to provide essential safety and handling information for this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional and regulatory safety protocols.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound Dyes | CAS 2481-94-9 Manufacturers in Mumbai,India [colorantsgroup.com]

- 4. This compound [chembk.com]

- 5. China this compound / CAS 2481-94-9 factory and manufacturers | Precise Color [precisechem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. ases.in [ases.in]

- 8. foodcolourworld.com [foodcolourworld.com]

- 9. 2,4-Dihydro-4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one | C17H16N4O2 | CID 62545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. blog.qima.com [blog.qima.com]

- 11. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]

- 12. Standard test method for fastness to sunlight of fabrics-gester-instruments.com [gester-instruments.com]

- 13. micomlab.com [micomlab.com]

Thermal Stability and Degradation of Solvent Yellow 72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye, is utilized in various industrial applications due to its vibrant color and solubility in organic solvents. A critical parameter for its application, particularly in high-temperature processes such as polymer manufacturing, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. While specific experimental data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this particular dye are not extensively available in public literature, this guide summarizes reported thermal resistance data and outlines detailed experimental protocols for its characterization. Furthermore, potential degradation mechanisms are discussed, and logical workflows for analysis are presented.

Introduction

This compound (C.I. 127450; CAS No. 61813-98-7) is an organic-soluble dye characterized by a single azo bond connecting a substituted phenyl ring to a pyrazolone derivative.[1][2][3] Its molecular structure dictates its chromophoric properties and its overall stability. The performance of this dye in applications such as coloring for plastics, polymers, fibers, and printing inks is intrinsically linked to its ability to withstand thermal stress during processing and end-use.[1][4][5][6] Understanding the thermal stability, decomposition temperatures, and degradation products is paramount for ensuring product quality, safety, and regulatory compliance.

Thermal Stability of this compound

The thermal stability of a dye is its ability to resist chemical decomposition at elevated temperatures. For solvent dyes used in plastics, this is a crucial property as processing temperatures can be significant.

Reported Heat Resistance

Multiple sources from chemical suppliers indicate that this compound generally possesses good heat resistance. A summary of the reported thermal properties is presented in Table 1. Most sources state a heat resistance of up to 200 °C .[1][4][5][6] However, it is noteworthy that one supplier reports a significantly higher heat resistance of up to 320 °C when used in polycarbonate (PC).[7][8] This suggests that the polymer matrix can have a substantial impact on the thermal stability of the dye.

Table 1: Reported Thermal and Physical Properties of this compound

| Property | Value | References |

| Heat Resistance | 200 °C | [1][4][5][6] |

| 320 °C (in PC) | [7][8] | |

| Light Fastness | 5-6 | [1][4][5][6] |

| Acid Resistance | 4 | [4][5][6] |

| Alkali Resistance | 5 | [4][5][6] |

| Molecular Formula | C₁₇H₁₆N₄O₂ | [1][2][3][9] |

| Molecular Weight | 308.33 g/mol | [1][2][3] |

Thermal Degradation of this compound

The degradation of azo dyes at elevated temperatures can proceed through various mechanisms. For monoazo dyes like this compound, the most cited degradation pathway involves the cleavage of the azo bond.

Potential Degradation Pathways

The primary thermal degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[1] This process leads to the formation of aromatic amines. In the case of this compound, this would result in the formation of o-anisidine (B45086) and an amine derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These degradation products may have different toxicological profiles than the parent dye molecule.

Photodegradation, another degradation route, is often initiated by the formation of reactive radical species upon light absorption.[1] While distinct from thermal degradation, the reactive intermediates formed could participate in complex degradation cascades, especially in environments with both heat and light exposure.

A logical workflow for investigating the thermal degradation of this compound is presented in the following diagram.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of materials.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss of this compound at different temperatures.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an alumina (B75360) or platinum crucible.[7]

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Use an empty crucible as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C or higher, at a constant heating rate of 10 °C/min or 20 °C/min.[2]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the percentage of weight loss versus temperature.

-

The onset of decomposition is determined from the temperature at which significant weight loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[2]

-

The following diagram illustrates a typical experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q250 or similar).

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or evaporation.[5]

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

-

A heat/cool/heat cycle may be employed to erase the sample's thermal history.[5]

-

-

Data Analysis:

-

The DSC thermogram will show heat flow as a function of temperature.

-

An endothermic peak will indicate melting.

-

The onset temperature of the peak is typically taken as the melting point.

-

The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[5]

-

Analysis of Degradation Products

To fully understand the degradation mechanism, it is essential to identify the chemical species formed upon thermal decomposition. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Procedure:

-

A small amount of the dye is placed in a pyrolysis probe.

-